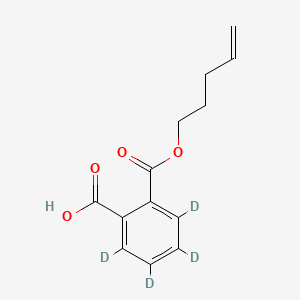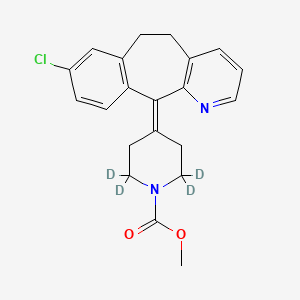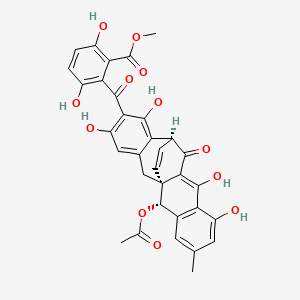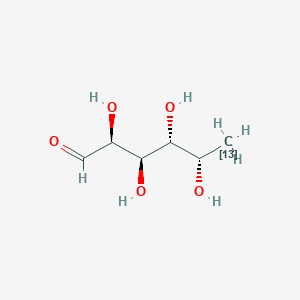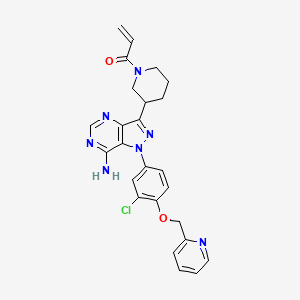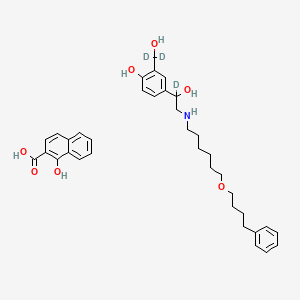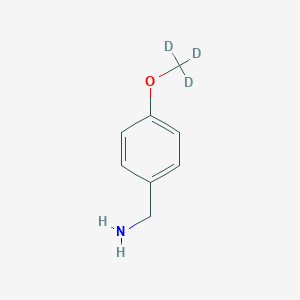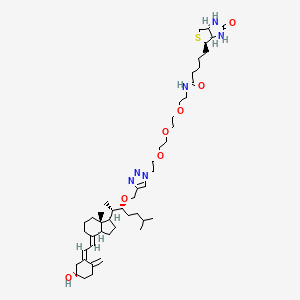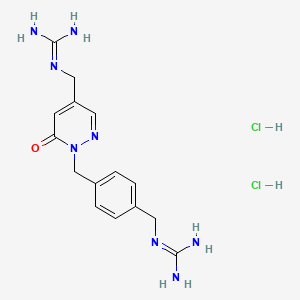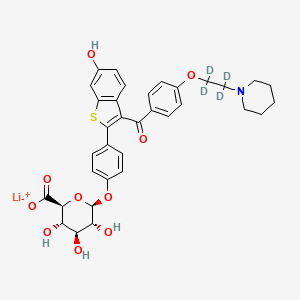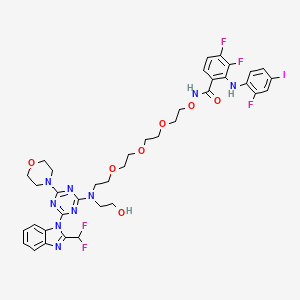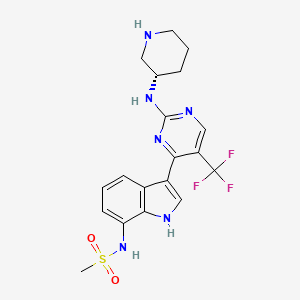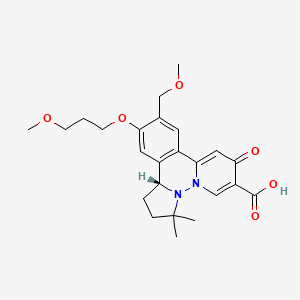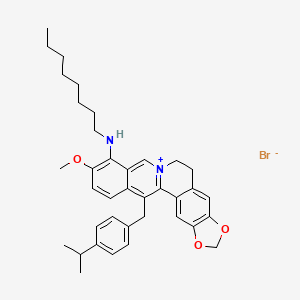
Anticancer agent 25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 25 is a promising compound in the field of oncology, known for its potent activity against various cancer cell lines. This compound has garnered significant attention due to its ability to inhibit cancer cell proliferation and induce apoptosis, making it a valuable candidate for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 25 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Step 1: Formation of the core structure through a condensation reaction between a benzene derivative and a pyrazine derivative.
Step 2: Functionalization of the core structure via halogenation, followed by nucleophilic substitution to introduce specific functional groups.
Step 3: Final modifications to enhance the compound’s bioactivity, such as methylation or acetylation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method offers advantages such as improved process control, better heat and mass transfer, and the ability to integrate in-line analysis and purification tools .
化学反应分析
Types of Reactions: Anticancer agent 25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its anticancer activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its bioactivity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and strong nucleophiles or electrophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique bioactive properties.
科学研究应用
Anticancer agent 25 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including breast, lung, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of anticancer agent 25 involves multiple pathways:
相似化合物的比较
Anticancer agent 25 can be compared with other similar compounds, such as:
Anticancer agent 24: Known for its strong activity against leukemia cells but with higher toxicity.
Anticancer agent 26: Exhibits similar bioactivity but with a different mechanism of action, targeting the MAPK/ERK pathway.
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both the PI3K/Akt/mTOR pathway and inducing DNA damage. This dual approach enhances its efficacy and reduces the likelihood of resistance development .
属性
分子式 |
C37H45BrN2O3 |
|---|---|
分子量 |
645.7 g/mol |
IUPAC 名称 |
17-methoxy-N-octyl-21-[(4-propan-2-ylphenyl)methyl]-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-amine;bromide |
InChI |
InChI=1S/C37H44N2O3.BrH/c1-5-6-7-8-9-10-18-38-36-32-23-39-19-17-28-21-34-35(42-24-41-34)22-30(28)37(39)31(29(32)15-16-33(36)40-4)20-26-11-13-27(14-12-26)25(2)3;/h11-16,21-23,25H,5-10,17-20,24H2,1-4H3;1H |
InChI 键 |
CWISSTVNSNYSFG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC1=C(C=CC2=C(C3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)CC6=CC=C(C=C6)C(C)C)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


